3-(Sec-butoxy)benzenesulfonamide

Catalog No.
S14034392
CAS No.
M.F
C10H15NO3S
M. Wt
229.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Sec-butoxy)benzenesulfonamide

Product Name

3-(Sec-butoxy)benzenesulfonamide

IUPAC Name

3-butan-2-yloxybenzenesulfonamide

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

InChI

InChI=1S/C10H15NO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3,(H2,11,12,13)

InChI Key

FAXLMHJKJXBZGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=CC=C1)S(=O)(=O)N

3-(Sec-butoxy)benzenesulfonamide is an organic compound characterized by the presence of a benzenesulfonamide group attached to a sec-butoxy substituent. This compound features a sulfonamide functional group, which consists of a sulfur atom bonded to both an oxygen atom (in the form of a sulfonyl group) and a nitrogen atom. The molecular formula for 3-(Sec-butoxy)benzenesulfonamide is C11H15NO3S, and its structure includes a benzene ring substituted at the para position with a sec-butoxy group, enhancing its solubility and reactivity in various chemical environments.

  • Oxidation: The compound can be oxidized to form sulfonic acids, which may enhance its acidity and reactivity in further chemical processes.
  • Reduction: The sulfonamide group can be reduced to an amine, altering its biological activity and potential applications.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at different positions on the benzene ring.

The synthesis of 3-(Sec-butoxy)benzenesulfonamide can be achieved through various methods:

  • Sulfonation Reaction: A typical method involves the sulfonation of sec-butylbenzene followed by the introduction of an amine group to form the sulfonamide.
  • Nucleophilic Substitution: The reaction between benzenesulfonyl chloride and sec-butanol can yield the desired compound through nucleophilic substitution.
  • Direct Amination: Another approach may involve direct amination of a suitable precursor compound under acidic or basic conditions to introduce the sulfonamide functionality .

3-(Sec-butoxy)benzenesulfonamide has potential applications in various fields:

  • Pharmaceuticals: Given its structural similarities to other sulfonamides, it may serve as a lead compound in drug development, particularly in antibiotics or antifungal agents.
  • Agricultural Chemicals: It could be explored as a pesticide or herbicide due to its potential biological activity against pathogens.
  • Chemical Intermediates: The compound may be useful as an intermediate in organic synthesis for producing more complex molecules.

Similar Compounds

Several compounds share structural similarities with 3-(Sec-butoxy)benzenesulfonamide. These include:

  • N-Butylbenzenesulfonamide: Known for its plasticizing properties and antifungal activity.
  • 4-Methylbenzenesulfonamide: Exhibits antibacterial properties and is used as a pharmaceutical intermediate.
  • Benzenesulfonamide: A simple sulfonamide that serves as a precursor for many derivatives used in medicinal chemistry.

Comparison Table

CompoundStructure CharacteristicsBiological Activity
3-(Sec-butoxy)benzenesulfonamideSec-butoxy group enhances solubilityPotential antibacterial activity
N-ButylbenzenesulfonamideButyl chain increases hydrophobicityAntifungal properties
4-MethylbenzenesulfonamideMethyl group affects electronic propertiesAntibacterial activity
BenzenesulfonamideBasic structure without alkyl substitutionsPrecursor for various derivatives

Uniqueness

The uniqueness of 3-(Sec-butoxy)benzenesulfonamide lies in its specific combination of the sec-butoxy substituent and the benzenesulfonamide core. This structure may confer distinct solubility and reactivity characteristics compared to other similar compounds, potentially leading to unique biological activities or applications not observed in simpler sulfonamides.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.07726451 g/mol

Monoisotopic Mass

229.07726451 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types